molecular formula C21H29ClN4O B2415125 4-[(4-Cyclohexylpiperazin-1-yl)methyl]-2-phenyl-1H-pyrimidin-6-one;hydrochloride CAS No. 2415471-28-0

4-[(4-Cyclohexylpiperazin-1-yl)methyl]-2-phenyl-1H-pyrimidin-6-one;hydrochloride

Cat. No. B2415125
CAS RN: 2415471-28-0
M. Wt: 388.94
InChI Key: IGYBCNLGWRXZNJ-UHFFFAOYSA-N
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Description

The compound “4-[(4-Cyclohexylpiperazin-1-yl)methyl]-2-phenyl-1H-pyrimidin-6-one;hydrochloride” is a chemical compound with a molecular formula of C19H30N2O3 . It is also known as 4-[(4-cyclohexylpiperazin-1-yl)methyl]-2,6-dimethoxyphenol .


Synthesis Analysis

The synthesis of similar compounds involves the reaction of chalcone with guanidine hydrochloride . A series of novel triazole-pyrimidine-based compounds were designed, synthesized, and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .


Molecular Structure Analysis

The molecular structure of this compound includes a cyclohexylpiperazine group attached to a pyrimidinone ring via a methylene bridge . The molecular weight of the compound is 334.453 .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds include reductive amination of 7-methoxy-3-phenyl-4-(3-piperizin-1-yl-propaxy)chromen-2-one with different substituted aromatic aldehydes using sodium cyanoborohydride in methanol .


Physical And Chemical Properties Analysis

The compound has a predicted density of 1.139±0.06 g/cm3, a predicted boiling point of 468.0±40.0 °C, and a flash point of 236.9±27.3 °C . The exact mass is 334.225647 and it has a LogP value of 1.53 .

Mechanism of Action

While the specific mechanism of action for this compound is not mentioned in the available resources, similar triazole-pyrimidine hybrid compounds have shown promising neuroprotective and anti-inflammatory properties . They inhibit nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells .

Future Directions

The future directions for this compound could involve further exploration of its potential therapeutic applications, given the promising results shown by similar compounds in neuroprotection and anti-inflammatory activities . More research is needed to fully understand its mechanism of action and potential uses in medicine.

properties

IUPAC Name

4-[(4-cyclohexylpiperazin-1-yl)methyl]-2-phenyl-1H-pyrimidin-6-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N4O.ClH/c26-20-15-18(22-21(23-20)17-7-3-1-4-8-17)16-24-11-13-25(14-12-24)19-9-5-2-6-10-19;/h1,3-4,7-8,15,19H,2,5-6,9-14,16H2,(H,22,23,26);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJNUZWYYTIEPGP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)N2CCN(CC2)CC3=CC(=O)NC(=N3)C4=CC=CC=C4.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H29ClN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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